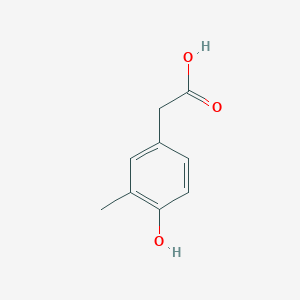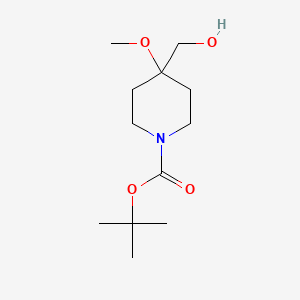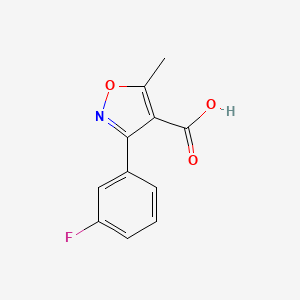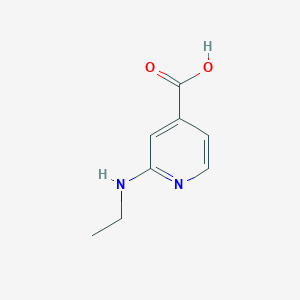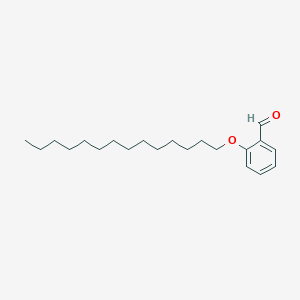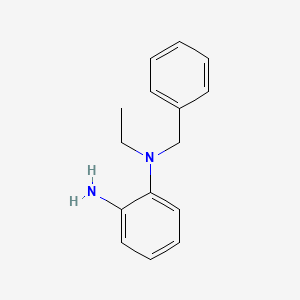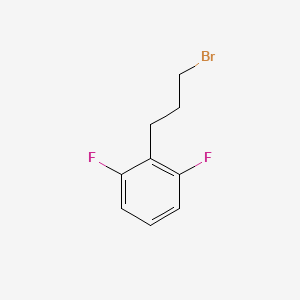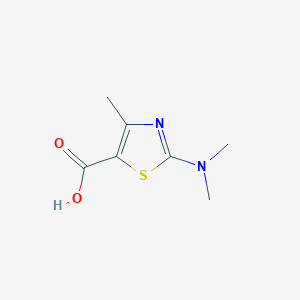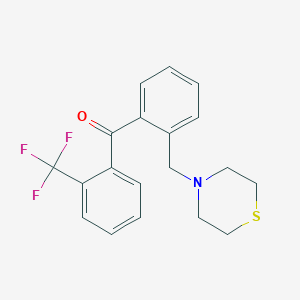
2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of organolithium chemistry, as seen in the facile synthesis of 2,6-difluoro-2'-sulfobenzophenone, which is a precursor for creating high-molecular-weight aromatic polymers . Similarly, the synthesis of 2,5-(dibenzothiazolin-2-yl)thiophene and 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives involves nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone" by incorporating the appropriate functional groups and reaction conditions.
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using X-ray crystallography. For instance, the crystal structure of 2,5-dimorpholinyl-3,4-di(p-chlorophenyl)thiophene was determined, revealing the presence of C=C double bonds within the thiophene ring and the chair conformation of the morpholine rings . This information can be useful in predicting the molecular geometry and electronic structure of "2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone".
Chemical Reactions Analysis
The reactivity of related compounds with various metal ions and nucleophiles has been studied. For example, 2,5-(dibenzothiazolin-2-yl)thiophene shows different reactivity patterns with metal ions, suggesting its potential as a ligand in coordination chemistry . Additionally, phenyl(trichloromethyl)carbinol's reaction with nucleophilic sulfur compounds leads to the formation of heterocyclic compounds, including thiomorpholinones . These reactions highlight the potential chemical behavior of "2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone" in the presence of nucleophiles and electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of fluorine atoms and sulfonated groups in the synthesized polymers affects their solubility and potential as proton-exchange membranes . The crystallographic data provide insights into the solid-state properties, such as lattice parameters and space groups, which can be correlated with the compound's stability and reactivity . The antitubercular activity of thiomorpholine appended dibenzo[b,d]thiophene-1,2,3-triazoles indicates the biological relevance of incorporating thiomorpholine into molecular frameworks .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Characterization : A compound structurally related to 2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone was synthesized, with its structure determined using NMR, FT-IR spectroscopy, MS, and X-ray diffraction. This study highlights the significance of such compounds in material science and crystallography (Sun et al., 2021).
Mechanistic Study : Research involving the formation of N-heterocyclic carbenes, a process relevant to the synthesis and reactions of compounds like 2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone, offers insights into complex organic synthesis mechanisms and potential applications in creating novel organic compounds (Liu et al., 2016).
Antimicrobial Activity : A study involving thiomorpholine derivatives, which are structurally similar to the compound , demonstrated their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kardile & Kalyane, 2010).
Applications in Material Science
Photoluminescence and Electroluminescence : Research on iridium(III) complexes using derivatives of trifluoromethyl compounds indicates potential applications in OLEDs (Organic Light-Emitting Diodes) and other electronic materials, demonstrating the relevance of similar compounds in material science (Jing et al., 2017).
Structural Insights for Material Applications : An experimental and theoretical analysis of intermolecular interactions in derivatives of 1,2,4-triazoles, which could include 2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone, provides valuable insights into their application in material science and engineering (Shukla et al., 2014).
Potential in Drug Development
- Antitumor Agents : Research on chromophore requirements for in vivo antitumor activity in linear tricyclic carboxamides, a category that could encompass 2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone, underlines its potential use in developing novel antitumor agents (Palmer et al., 1988).
Eigenschaften
IUPAC Name |
[2-(thiomorpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)17-8-4-3-7-16(17)18(24)15-6-2-1-5-14(15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVAFGLOFQJQRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643831 |
Source


|
| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone | |
CAS RN |
898782-05-3 |
Source


|
| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

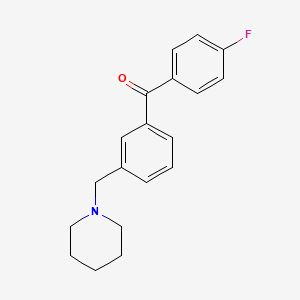
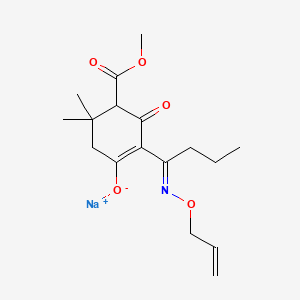
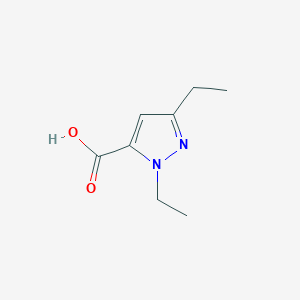
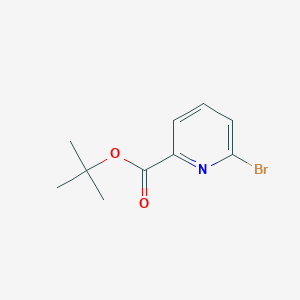
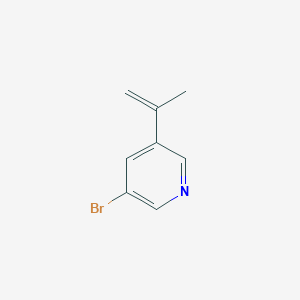
![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)
